molecular formula C13H11NO3 B2565435 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid CAS No. 1266983-23-6

2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid

Cat. No. B2565435
CAS RN: 1266983-23-6
M. Wt: 229.235
InChI Key: BLTRVDPVSLGQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The structure-activity relationship of this series of compounds was studied by treating the single aromatic ring at positions 1, 3, and 5 of the pyridone ring . The synthesis process did not involve the use of toxic and odoriferous materials .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridone ring with a phenyl group and an acetic acid group attached to it . The compound is also known as DPAA.


Chemical Reactions Analysis

The compound shows strong inhibitory action against ALR2, a rate-limited enzyme of the polyol pathway . It also exhibits powerful antioxidative action .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.235. It is a solid at room temperature .

Scientific Research Applications

Antiepileptic Activity

Perampanel is a novel, noncompetitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors. Dysfunction of glutamatergic neurotransmission has been implicated in epilepsy and other neurological diseases. Perampanel has shown potent activity in both in vitro (AMPA-induced Ca2+ influx assay) and in vivo (AMPA-induced seizure model) studies . It is currently in regulatory submission for partial-onset seizures associated with epilepsy.

Neurodevelopmental Disorders

Gain-of-function variants in the GRIA2 gene (encoding AMPA receptors) have been associated with neurodevelopmental delay and seizures. Perampanel’s role as an AMPA receptor antagonist makes it relevant in this context .

Anti-Tumor Effects in Glioma Cells

Recent studies have explored perampanel’s anti-tumor effects in malignant glioma cells. While more research is needed, it shows promise as a potential therapeutic agent .

Isocitrate Dehydrogenase Mutant Glioma Stem-like Cells

Interestingly, the antiepileptic drug oxcarbazepine inhibits the growth of patient-derived isocitrate dehydrogenase mutant glioma stem-like cells. Although not directly related to perampanel, this highlights the broader impact of antiepileptic agents on glioma biology .

Targeted Treatment Possibilities

Perampanel’s unique mechanism of action opens doors for targeted treatments. Further investigations may reveal additional applications beyond epilepsy management .

Mechanism of Action

The compound works by inhibiting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-induced increases in intracellular free Ca (2+) ion concentration . It is a selective AMPA receptor antagonist with potential as a broad-spectrum antiepileptic agent .

Safety and Hazards

The compound is associated with certain hazards. It can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-(2-oxo-5-phenylpyridin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-7-6-11(8-14(12)9-13(16)17)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTRVDPVSLGQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid

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